methyl 4-bromo-5-iodo-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 4-bromo-5-iodo-1H-pyrazole-3-carboxylate: is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-bromo-5-iodo-1H-pyrazole-3-carboxylate typically involves the cyclocondensation of suitable hydrazines with 1,3-dicarbonyl compounds. One common method involves the reaction of N-propargyl-N’-tosylhydrazines with molecular iodine in the presence of sodium bicarbonate, yielding 5-substituted 4-iodo-1-tosylpyrazoles . The reaction conditions are mild, and the yields are generally good.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-bromo-5-iodo-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The pyrazole ring can undergo oxidation or reduction under specific conditions, altering its electronic properties.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield azido derivatives, while oxidation with hydrogen peroxide could produce hydroxylated pyrazoles.
Scientific Research Applications
Chemistry: Methyl 4-bromo-5-iodo-1H-pyrazole-3-carboxylate serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds. Its unique substitutions make it a useful building block for creating diverse chemical libraries .
Biology and Medicine: In medicinal chemistry, pyrazole derivatives are known for their biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties . This compound could potentially be explored for similar applications, although specific studies on its biological activities are limited.
Industry: In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and pharmaceuticals. Its unique chemical properties make it a versatile candidate for various applications.
Mechanism of Action
like other pyrazole derivatives, it likely interacts with biological targets through hydrogen bonding and hydrophobic interactions . The presence of bromine and iodine atoms may enhance its binding affinity to specific molecular targets, potentially influencing its biological activity.
Comparison with Similar Compounds
- Methyl 4-bromo-1H-pyrazole-3-carboxylate
- Methyl 5-iodo-1H-pyrazole-3-carboxylate
- 4-Bromo-5-iodo-1H-pyrazole
Comparison: Methyl 4-bromo-5-iodo-1H-pyrazole-3-carboxylate is unique due to the simultaneous presence of both bromine and iodine atoms on the pyrazole ring.
Properties
Molecular Formula |
C5H4BrIN2O2 |
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Molecular Weight |
330.91 g/mol |
IUPAC Name |
methyl 4-bromo-5-iodo-1H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C5H4BrIN2O2/c1-11-5(10)3-2(6)4(7)9-8-3/h1H3,(H,8,9) |
InChI Key |
HOKAVFCCONFNOQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NNC(=C1Br)I |
Origin of Product |
United States |
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